molecular formula C10H16ClN3O2 B2953351 Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride CAS No. 2225144-40-9

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride

Cat. No.: B2953351
CAS No.: 2225144-40-9
M. Wt: 245.71
InChI Key: AVTAURLRDFXQSV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride (CAS 2225144-40-9) is a synthetic organic compound designed for pharmaceutical and biochemical research. This high-purity building block features a pyrazine ring and an ethyl ester-functionalized amino acid backbone, making it a versatile intermediate for constructing heterocyclic compounds and peptide mimetics . Its hydrochloride salt form enhances solubility and stability, which is critical for reproducible results in experimental workflows . The compound's balanced hydrophilicity and lipophilicity are favorable properties for the design of bioactive molecules with improved membrane permeability . Recent research highlights its significant value as a key precursor in the development of kinase inhibitors, showing promise in early-stage oncology drug discovery programs . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The product is subject to cold-chain transportation to ensure optimal stability and quality upon delivery .

Properties

IUPAC Name

ethyl 2-amino-4-pyrazin-2-ylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;/h5-7,9H,2-4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAURLRDFXQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=NC=CN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate, which is then further reacted with pyrazin-2-yl bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial, anti-inflammatory, and antiviral properties. It can be used to develop new drugs or treatments for various diseases.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used to create new pharmaceuticals that target specific diseases or conditions.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons
  • Pyrazine vs. Pyridine Derivatives :
    Unlike pioglitazone hydrochloride (C₁₉H₂₁ClN₂O₃S), which contains a thiazolidinedione and pyridine moiety for antidiabetic activity , the target compound’s pyrazine ring may confer distinct electronic and steric properties. Pyrazine’s electron-deficient aromatic system could enhance interactions with biological targets compared to pyridine-based analogs.

  • Amino-Ester Backbone: The ethyl 2-aminobutanoate framework is shared with intermediates like methyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride (Compound 1 in ). However, substitution of the methylsulfanyl group with pyrazine likely alters solubility and metabolic stability.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Predicted CCS [M+H]⁺ (Ų) Aqueous Solubility (Predicted)
Ethyl 2-amino-4-(pyrazin-2-yl)butanoate HCl C₁₀H₁₆ClN₃O₂ 245.71 147.1 Moderate (ester hydrophobicity)
Pioglitazone HCl C₁₉H₂₁ClN₂O₃S 392.90 N/A Low (lipophilic thiazolidinedione)
Compound 1 () Not provided - - High (polar methylsulfanyl group)

Key Observations :

  • The pyrazine ring may reduce solubility compared to sulfanyl analogs (e.g., Compound 1) but enhance aromatic stacking in drug-receptor interactions.
Commercial and Industrial Relevance
  • Supplier Availability :
    The compound is supplied globally by manufacturers in China, India, and the U.S., indicating industrial demand for research or pharmaceutical intermediates . In contrast, pioglitazone hydrochloride is a well-established API with broader commercial distribution.

  • Literature and Patent Gaps: No literature or patent data exist for the target compound , whereas pioglitazone has extensive clinical and synthetic documentation . This underscores its status as a novel or understudied entity.

Biological Activity

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N3_3O2_2
  • Molecular Weight : Approximately 245.70 g/mol
  • CAS Number : 2225144-40-9
  • Structure : The compound features an ethyl group, an amino group, and a pyrazine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, potentially modulating several biological pathways. Such interactions may influence receptor activity, enzyme functions, and cellular signaling processes.

Pharmacological Applications

Research indicates that this compound may have applications in treating neurological and psychiatric disorders due to its structural characteristics. The presence of the pyrazine ring is particularly notable as compounds with similar structures have been linked to various therapeutic effects, including:

  • Antibacterial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties, making them candidates for further exploration in antimicrobial therapy.
  • Neuropharmacological Effects : The compound is being investigated for its potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression.
  • Anticancer Potential : Similar compounds have demonstrated efficacy against certain cancer cell lines, suggesting that this compound may also possess anticancer properties .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Interaction with ReceptorsIdentified binding affinity to specific receptors involved in neurological pathways.
Antibacterial TestingShowed significant inhibition against various bacterial strains.
Anticancer ActivityInduced apoptosis in cancer cell lines during preliminary assays.

Case Studies

  • Antibacterial Efficacy : In a study assessing the antibacterial properties of related compounds, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Neuropharmacological Assessment : A docking study indicated that the compound could effectively bind to serotonin receptors, suggesting potential antidepressant effects. This aligns with findings from similar compounds that modulate serotonin levels in the brain.
  • Anticancer Research : In vitro studies revealed that this compound could inhibit cell proliferation in specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves a condensation reaction between pyrazine derivatives and amino acid esters. For example, analogous compounds (e.g., 4-Chloro-N-(pyrazin-2-yl)aniline) are synthesized by heating pyrazine derivatives with amine-containing substrates in ethanol at 423–433 K for 3 hours . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are preferred to enhance nucleophilicity.
  • Temperature control : Elevated temperatures (≥400 K) accelerate condensation but may require inert atmospheres to prevent decomposition.
  • Purification : Recrystallization or preparative HPLC is used to isolate the hydrochloride salt, with purity validated via NMR (e.g., 1H^1H, 13C^{13}C) and mass spectrometry .

Basic Question: How is the structural integrity of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : For related pyrazine derivatives, single-crystal X-ray diffraction resolves bond lengths (e.g., C–N: 1.34 Å) and confirms stereochemistry .
  • Spectroscopic analysis :
    • NMR : 1H^1H NMR (DMSO-d6d_6 ) shows characteristic peaks for the pyrazin-2-yl group (δ 8.5–9.0 ppm) and ester carbonyl (δ 4.2–4.5 ppm).
    • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) at m/z 282.17 (calculated for C10_{10}H17_{17}Cl2_2N3_3O2_2) .

Advanced Question: How can researchers resolve contradictions in solubility data for hydrochloride salts of amino acid esters?

Answer:
Discrepancies often arise from differences in salt stoichiometry (e.g., mono- vs. dihydrochloride forms) or hygroscopicity. For example, Ethyl 2-amino-4-(pyrazin-2-yl)butanoate dihydrochloride (C10_{10}H17_{17}Cl2_2N3_3O2_2) may exhibit lower solubility in ethanol compared to the monohydrochloride form due to increased ionic character . Mitigation strategies include:

  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity.
  • Solubility screening : Use standardized buffers (pH 1–7.4) with HPLC quantification to assess pH-dependent behavior .

Advanced Question: What methodologies are employed to study the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months, with degradation monitored via UPLC-MS. Hydrolysis of the ester group is a primary degradation pathway.
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., >150°C for hydrochloride salts).
  • Light sensitivity : UV-vis spectroscopy assesses photodegradation under ICH Q1B guidelines .

Basic Question: What are the recommended analytical techniques for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Using a C18 column (2.6 µm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Limit of quantification (LOQ) ≤10 ng/mL.
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .

Advanced Question: How can enantiomeric purity be ensured during asymmetric synthesis of this chiral compound?

Answer:

  • Chiral chromatography : Use a Chiralpak IA-3 column (hexane:isopropanol, 90:10) to resolve enantiomers.
  • Circular dichroism (CD) : Correlates optical rotation ([α]D_D) with enantiomeric excess (ee ≥98%).
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .

Advanced Question: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding affinity to receptors (e.g., GABAA_A for pyrazine analogs) using PyMOL for visualization.
  • Pharmacophore mapping : Identifies critical hydrogen-bonding sites (e.g., pyrazine N-atoms) for structure-activity relationship (SAR) studies .

Basic Question: What safety protocols are critical when handling hydrochloride salts of amino acid esters?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent inhalation/contact.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Advanced Question: How do researchers address discrepancies in reported CAS registry numbers for structurally similar compounds?

Answer:

  • Cross-referencing databases : Use SciFinder and PubChem to validate CAS numbers (e.g., EN300-26983550 vs. commercial listings).
  • Batch-specific COAs : Request certificates of analysis (COAs) with HPLC chromatograms to confirm identity .

Advanced Question: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Design of Experiments (DoE) : Screen parameters (temperature, stoichiometry) via response surface methodology.
  • Continuous flow chemistry : Reduces reaction time (≤1 hour) and improves reproducibility .

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